![molecular formula C18H29NO4S B5578615 (3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)
(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol
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Overview
Description
This section typically introduces the compound, its relevance, and its significance in the field. However, the exact compound "(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol" has not been directly studied in available literature. Instead, studies on related compounds, such as furan derivatives and piperidine derivatives, provide insights that might be relevant to understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related furan and piperidine derivatives involves several chemical reactions including cross-coupling reactions, Paal-Knorr synthesis, and reactions involving methylthio substitutions. For example, 3-methylthio-substituted furans can be prepared from aryl methyl ketones using copper(II) oxide, iodine, and dimethyl sulfoxide, showcasing a methodology that could potentially apply to the synthesis of similar compounds (Yin et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined by X-ray diffraction, indicating the types of studies that might be applied to determine the structure of "(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol" (Minga, 2005).
Chemical Reactions and Properties
The chemical reactions involving furan and piperidine derivatives include nucleophilic substitutions, alkylation, and acylation. These reactions can lead to various products with different functional groups, which in turn influence the chemical properties of these compounds. For instance, furan derivatives can undergo regio- and stereoselective synthesis processes (Harikrishnan et al., 2013).
properties
IUPAC Name |
[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4S/c1-4-6-9-24-12-14-10-15(23-13(14)3)17(21)19-8-7-18(22,5-2)16(20)11-19/h10,16,20,22H,4-9,11-12H2,1-3H3/t16-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGMQOOGATXMR-SJLPKXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=C(OC(=C1)C(=O)N2CCC(C(C2)O)(CC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC1=C(OC(=C1)C(=O)N2CC[C@@]([C@@H](C2)O)(CC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone |
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